The compound 2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid, commonly referred to as Firsocostat, is a synthetic small molecule under investigation for its therapeutic potential, particularly in treating nonalcoholic steatohepatitis (NASH) and other metabolic disorders. The compound features a complex molecular structure characterized by a thieno[2,3-d]pyrimidine core and various functional groups that suggest multiple biological interactions.
Firsocostat has been studied primarily in the context of metabolic diseases, with ongoing clinical trials assessing its efficacy and safety. The compound is cataloged in databases such as DrugBank (DB16166) and ChemSpider, which provide detailed chemical information and research findings related to its biological activity and potential applications .
Firsocostat is classified as a small molecule drug candidate. Its development is focused on addressing metabolic dysfunctions, particularly those associated with liver diseases. The compound's structural complexity allows it to potentially interact with various biological targets involved in lipid metabolism and inflammation.
The synthesis of Firsocostat involves multiple steps that construct the thieno[2,3-d]pyrimidine core and introduce various substituents. While specific synthetic routes are proprietary or detailed in patent literature, general methods may include:
Technical details regarding specific reagents and conditions can be found in specialized chemical databases and literature .
Firsocostat's reactivity is influenced by its diverse functional groups. Key reactions that may occur include:
Understanding these reactions is crucial for elucidating Firsocostat's metabolic pathways and interactions within biological systems.
Firsocostat is being evaluated for its ability to modulate lipid metabolism and reduce inflammation in liver tissues. Its mechanism of action likely involves:
Preclinical studies suggest that Firsocostat may effectively reduce hepatic steatosis and improve markers associated with liver health.
The physical properties of Firsocostat include:
Chemical properties such as polar surface area (131.64 Ų), hydrogen bond donor count (1), and acceptor count (8) further characterize its interaction potential with biological targets .
Firsocostat is primarily researched for its application in treating liver diseases like nonalcoholic steatohepatitis. Its unique structural features allow it to interact with various biological targets involved in metabolic regulation, making it a promising candidate for drug development in metabolic syndrome management.
Additionally, ongoing studies may explore its utility in other therapeutic areas where modulation of lipid metabolism and inflammation is beneficial.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 12737-18-7
CAS No.: